

# Application Notes and Protocols for Spectrophotometric Measurement of K00135 (Urease) Enzyme Activity

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## Compound of Interest

Compound Name: K00135

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## Introduction

Urease (EC 3.5.1.5), cataloged as **K00135** in the KEGG Orthology database, is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is pivotal in various biological processes, including nitrogen metabolism in plants and microorganisms. In the context of human health, urease is a significant virulence factor for several pathogens, most notably *Helicobacter pylori*, where it allows the bacterium to survive the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer. Consequently, the measurement of urease activity is crucial for diagnostic purposes, studying microbial physiology, and for the screening and characterization of urease inhibitors in drug development.

These application notes provide detailed protocols for the spectrophotometric measurement of urease activity, present a compilation of kinetic data, and illustrate the experimental workflow.

## Principle of Spectrophotometric Assays

The spectrophotometric quantification of urease activity predominantly relies on the measurement of ammonia, one of the products of urea hydrolysis. Several methods have been developed for this purpose:

- **Berthelot's Method:** This is a colorimetric assay where ammonia reacts with a phenol or salicylate reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Nessler's Reaction:** In this classic method, ammonia reacts with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored complex.[\[3\]](#)[\[4\]](#) The absorbance of this complex is measured to quantify ammonia concentration.
- **Coupled Enzyme Assay:** This kinetic assay couples the production of ammonia to the glutamate dehydrogenase (GLDH) reaction. In the presence of  $\alpha$ -ketoglutarate and NADH, GLDH catalyzes the conversion of ammonia to glutamate, which is accompanied by the oxidation of NADH to NAD<sup>+</sup>. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored over time to determine the rate of urease activity.[\[5\]](#)
- **Phenol Red Method:** This kinetic assay utilizes the pH change resulting from ammonia production. As ammonia is a weak base, its production increases the pH of the reaction medium. Phenol red, a pH indicator, changes color in response to this pH shift, and the change in absorbance is monitored over time.[\[1\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Urease Activity Assay using Berthelot's Method

This protocol is an endpoint assay that is widely used and adaptable for various sample types.

#### 1. Reagents and Materials:

- **Urease Assay Buffer:** 100 mM Phosphate buffer (pH 7.0-7.6).
- **Substrate Solution:** 100 mM Urea in Urease Assay Buffer.
- **Phenol Reagent (Reagent A):** 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water. (Store protected from light).

- Alkaline Hypochlorite Solution (Reagent B): 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH. (Store protected from light).
- Ammonia Standard Solution: A stock solution of 100 mM ammonium chloride ( $\text{NH}_4\text{Cl}$ ) in deionized water. Prepare a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mM) for the standard curve.
- Enzyme Sample: Purified urease or a biological sample containing urease, appropriately diluted in Urease Assay Buffer.
- Spectrophotometer and cuvettes or a microplate reader.

## 2. Procedure:

- Standard Curve Preparation:
  - To a set of tubes, add 100  $\mu\text{L}$  of each ammonia standard dilution.
  - Add 1.0 mL of Phenol Reagent (Reagent A) to each tube and mix.
  - Add 1.0 mL of Alkaline Hypochlorite Solution (Reagent B) to each tube and mix.
  - Incubate at room temperature for 30 minutes or at 37°C for 15 minutes to allow for color development.
  - Measure the absorbance at 670 nm.[\[8\]](#)
  - Plot the absorbance versus the concentration of ammonia to generate a standard curve.
- Enzyme Reaction:
  - In separate tubes, add 100  $\mu\text{L}$  of the enzyme sample.
  - Initiate the reaction by adding 900  $\mu\text{L}$  of the Substrate Solution.
  - Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

- Prepare a blank by adding 100  $\mu$ L of the Urease Assay Buffer instead of the enzyme sample.
- Colorimetric Detection:
  - Stop the enzyme reaction and initiate the color development by adding 1.0 mL of Phenol Reagent (Reagent A) to each tube, followed by 1.0 mL of Alkaline Hypochlorite Solution (Reagent B). Mix well after each addition.
  - Incubate as described for the standard curve.
  - Measure the absorbance at 670 nm.

### 3. Data Analysis:

- Determine the concentration of ammonia produced in the enzyme reaction using the standard curve.
- Calculate the urease activity. One unit (U) of urease activity is typically defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mole of ammonia per minute under the specified conditions.[\[8\]](#)

## Protocol 2: Urease Activity Assay using Nessler's Reagent

This is another endpoint assay, but it involves the use of a mercury-containing reagent and should be handled with appropriate safety precautions.

### 1. Reagents and Materials:

- Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0).
- Substrate Solution: 3% (w/v) Urea in Urease Assay Buffer.
- Reaction Stop Solution: 0.66 N Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ).
- Protein Precipitation Solution: 1 M Sodium Tungstate ( $\text{Na}_2\text{WO}_4$ ).

- Nessler's Reagent: Dissolve 100 g of mercuric iodide ( $\text{HgI}_2$ ) and 70 g of potassium iodide (KI) in a small amount of ammonia-free water. Slowly add this mixture to a cooled solution of 160 g of sodium hydroxide (NaOH) in 500 mL of water. Dilute to 1 liter with ammonia-free water. Store in a dark, well-stoppered bottle.
- Ammonia Standard Solution: As described in Protocol 1.
- Enzyme Sample: Appropriately diluted in Urease Assay Buffer.
- Spectrophotometer and cuvettes.

## 2. Procedure:

- Standard Curve Preparation:
  - To a set of tubes, add known concentrations of the Ammonia Standard Solution and make up the volume to 3 mL with distilled water.
  - Add 1 mL of Nessler's Reagent to each tube and mix.
  - Measure the absorbance at 480-500 nm after color development.
  - Plot the absorbance versus ammonia concentration.
- Enzyme Reaction:
  - Pipette 1 mL of the Substrate Solution into a test tube.
  - Add 1 mL of the enzyme sample and incubate at a controlled temperature (e.g., 55°C) for 15 minutes.
  - Stop the reaction by adding 1 mL of the Reaction Stop Solution.
  - Add 1 mL of the Protein Precipitation Solution to precipitate proteins.
  - Centrifuge or filter to obtain a clear supernatant.
- Colorimetric Detection:

- Take an aliquot of the clear supernatant and dilute it to 3 mL with distilled water.
- Add 1 mL of Nessler's Reagent and mix.
- Measure the absorbance at 480-500 nm.

### 3. Data Analysis:

- Quantify the ammonia produced using the standard curve.
- Calculate the urease activity as described in Protocol 1.

## Quantitative Data Summary

The following tables summarize key quantitative data for urease from various sources.

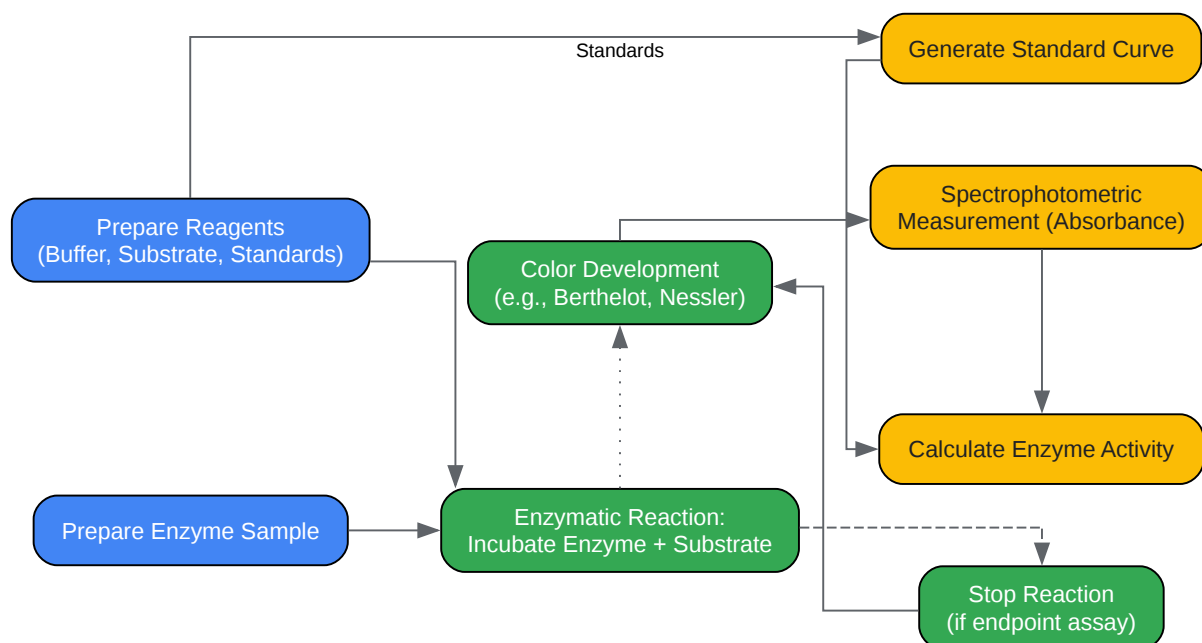
Table 1: Kinetic Parameters of Urease from Different Sources

Enzyme Source	K <sub>m</sub> (mM)	V <sub>max</sub> (μmol/min/mg)	Optimal pH	Optimal Temperature (°C)	Reference(s)
Jack Bean (Canavalia ensiformis)	1.3 - 4.6	29.8	7.0 - 7.4	35	<a href="#">[4]</a> <a href="#">[9]</a>
Helicobacter pylori	0.17 - 1.1	1100 - 1700	4.6 and 8.2	43	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Sporosarcina pasteurii (whole cells)	305	200 (mmol/L/h)	8.0	-	<a href="#">[12]</a> <a href="#">[13]</a>
Pisum sativum (Pea)	500	333.3 (U/g)	7.5	40	<a href="#">[14]</a>
Penicillium steckii (marine fungus)	7.3	1.8 (mmol/min/mg)	8.5	55	<a href="#">[15]</a> <a href="#">[16]</a>

Table 2: Urease Inhibitors and their K<sub>i</sub> Values

Inhibitor	Enzyme Source	Inhibition Type	K <sub>i</sub>	Reference(s)
Acetohydroxamic acid (AHA)	Soybean	Competitive	0.053 mM	[17]
Boric Acid	Proteus mirabilis	Competitive	0.1 mM	[18]
Boric Acid	Jack Bean	Competitive	0.19 mM	[18]
Camphene	-	Competitive	1.431 mM	[19]
Baicalin	Jack Bean	Competitive	3.89 x 10 <sup>-3</sup> mM	[20]
Mercury (Hg <sup>2+</sup> )	Jack Bean	Non-competitive	0.012 μM	[9]
Copper (Cu <sup>2+</sup> )	-	Non-competitive	-	[21]

## Mandatory Visualization



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Caption: Experimental workflow for spectrophotometric urease activity measurement.

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